1,4-Dioxophthalazine-6-carboxylic acid
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Overview
Description
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a chemical compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system with two keto groups and a carboxylic acid functional group. It is also referred to by its IUPAC name, 1,4-dioxo-1,2,3,4-tetrahydro-6-phthalazinecarboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine derivatives. The reaction typically occurs under acidic conditions, often using p-toluenesulfonic acid (PTSA) as a catalyst . Another method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediate compounds, which are then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring system .
Scientific Research Applications
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid include:
Phthalhydrazide: A related compound with a similar phthalazine ring system but without the carboxylic acid group.
1,4-Phthalazinedione: Another similar compound with two keto groups but lacking the carboxylic acid functionality.
Uniqueness
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C9H4N2O4 |
---|---|
Molecular Weight |
204.14 g/mol |
IUPAC Name |
1,4-dioxophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H4N2O4/c12-7-5-2-1-4(9(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,14,15) |
InChI Key |
KRRMHMIHCRODPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N=NC2=O |
Origin of Product |
United States |
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